N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide
Description
N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide is a synthetic small-molecule compound featuring a cinnoline core fused with a tetrahydro ring system. The molecule integrates a piperidine moiety linked to a cyclobutane carboxamide group.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c23-18(13-5-3-6-13)19-15-8-10-22(11-9-15)17-12-14-4-1-2-7-16(14)20-21-17/h12-13,15H,1-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBZSVGEXJEAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.
Cyclobutane Carboxamide Formation: This step involves the reaction of cyclobutanecarboxylic acid with an amine to form the carboxamide group.
Tetrahydrocinnoline Synthesis: The tetrahydrocinnoline moiety can be synthesized through the reduction of cinnoline derivatives.
Coupling Reactions: The final step involves coupling the piperidine ring with the tetrahydrocinnoline and cyclobutane carboxamide groups under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the cinnoline moiety, converting it to tetrahydrocinnoline.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Tetrahydrocinnoline derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be compared based on molecular features, substituent effects, and inferred pharmacological properties. Below is a detailed analysis of three closely related compounds identified in the evidence:
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity; †Calculated using standard atomic weights.
Key Observations :
Substituent Impact on Physicochemical Properties :
- The cyclobutanecarboxamide group in the target compound likely enhances rigidity and lipophilicity compared to the benzopyran-carboxamide analog . This could improve blood-brain barrier penetration in neurological targets.
- The pyrrole-2-carboxamide analog (CAS 1904222-71-4) introduces nitrogen-rich aromaticity, which may favor interactions with polar binding pockets (e.g., ATP sites in kinases) .
Steric and Electronic Effects: The benzopyran substituent (CAS 2097858-81-4) adds a fused bicyclic system, increasing steric bulk. This might reduce binding to compact active sites but improve solubility due to oxygen atoms in the ring .
Synthetic Accessibility :
- The target compound’s cyclobutane moiety may pose synthetic challenges (e.g., ring-strain management) compared to the more straightforward pyrrole or benzopyran derivatives.
Research Findings and Limitations
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from its analogs:
- Benzopyran derivatives (e.g., CAS 2097858-81-4) are often explored for anti-inflammatory or CNS applications due to their structural resemblance to flavone scaffolds .
- Pyrrole-containing analogs (e.g., CAS 1904222-71-4) are frequently associated with kinase inhibition, as seen in drugs like imatinib derivatives .
Critical Knowledge Gaps:
- No experimental data (e.g., IC₅₀, solubility, LogP) are available for the target compound or its analogs in the evidence, limiting quantitative comparisons.
- The absence of biological assay results precludes definitive conclusions about efficacy or toxicity.
Biological Activity
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a piperidine ring, a tetrahydrocinnoline moiety, and a cyclobutane carboxamide group. The molecular formula is with a molecular weight of approximately 276.38 g/mol. The structural complexity suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperidine ring.
- Introduction of the tetrahydrocinnoline moiety.
- Coupling with cyclobutanecarboxylic acid derivatives.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Pharmacological Effects
Research indicates that compounds with similar structural features often exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Antitumor Properties : Induction of apoptosis in cancer cell lines.
- Neuroprotective Effects : Modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
- Vasorelaxant Activity : A study on piperidine derivatives demonstrated vasorelaxant effects and heart-rate-reducing activity in vitro, suggesting potential cardiovascular benefits .
- Anticancer Studies : Research on tetrahydrocinnoline derivatives indicated significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
- Neuropharmacological Effects : Compounds similar to this structure have shown promise in treating neurodegenerative diseases by reducing oxidative stress and inflammation .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclobutanecarboxamide | Piperidine & tetrahydrocinnoline | Antimicrobial, Antitumor |
| 1-(5,6,7,8-tetrahydrocinnoline) derivatives | Similar moieties | Neuroprotective effects |
| Piperazine derivatives | Contains piperazine | Vasorelaxant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
